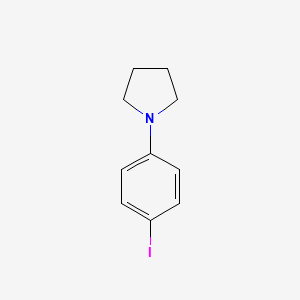

1-(4-Iodophenyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

87350-76-3 |

|---|---|

Molecular Formula |

C10H12IN |

Molecular Weight |

273.11 g/mol |

IUPAC Name |

1-(4-iodophenyl)pyrrolidine |

InChI |

InChI=1S/C10H12IN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8H2 |

InChI Key |

POYMFKJUYZDXAT-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C2=CC=C(C=C2)I |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)I |

Origin of Product |

United States |

Foundational Theoretical Context and Research Significance of 1 4 Iodophenyl Pyrrolidine

Strategic Importance of N-Arylpyrrolidines as Synthetic Scaffolds and Building Blocks in Organic Chemistry

N-arylated heterocycles, including the N-arylpyrrolidine framework found in 1-(4-Iodophenyl)pyrrolidine, represent a significant class of core scaffolds in medicinal chemistry, materials science, and agrochemistry. benthamdirect.comresearchgate.net The five-membered pyrrolidine (B122466) ring is a prevalent motif in numerous natural products, pharmaceuticals, and biologically active compounds. sci-hub.setandfonline.com Its strategic importance stems from several key features. The saturated, non-planar nature of the pyrrolidine ring provides a three-dimensional structure that can effectively explore pharmacophore space, which is advantageous for designing molecules that interact with biological targets like enzymes and receptors. nih.gov

Pyrrolidine derivatives are recognized as crucial building blocks for creating novel compounds with a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties. sci-hub.se The development of innovative and efficient synthetic methodologies to create these fundamental structures has long been a central focus of organic synthesis. benthamdirect.comingentaconnect.com The direct N-arylation of pyrrolidine is one of the most straightforward strategies to access these valuable scaffolds. researchgate.net The presence of the aryl group directly attached to the nitrogen atom significantly influences the molecule's electronic properties and biological interactions, making the N-arylpyrrolidine unit a versatile template in drug discovery. tandfonline.comnih.gov For example, enantiopure α-arylpyrrolidines have emerged as key substructures in treatments for diseases like hepatitis C. nih.gov

Theoretical Frameworks Governing Reactivity and Selectivity in Organoiodine Chemistry

The "1-(4-Iodophenyl)" portion of the molecule places it within the class of organoiodine compounds, whose reactivity is governed by distinct theoretical principles. wikipedia.org A primary determinant of its chemical behavior is the carbon-iodine (C–I) bond. Among the carbon-halogen bonds, the C–I bond is the longest and the weakest. wikipedia.org This low bond dissociation energy (approximately 57.6 kcal/mol for CH₃-I) means that the iodide is an excellent leaving group, facilitating nucleophilic substitution and cross-coupling reactions at the phenyl ring's para-position. wikipedia.org

Beyond simple bond strength, the reactivity of organoiodine compounds is explained by more advanced concepts such as hypervalency and halogen bonding. Hypervalent iodine compounds, where iodine is in a +3 or +5 oxidation state, are exceptionally useful reagents in synthesis, acting as powerful and selective oxidants under mild conditions. numberanalytics.com While this compound itself is an iodine(I) compound, it is a common precursor for generating such hypervalent species. The reactivity of these compounds is influenced by the presence of a "σ-hole," a region of positive electrostatic potential on the iodine atom opposite the C-I bond, which makes it highly electrophilic and capable of forming halogen bonds. rsc.org This electrophilicity is key to the utility of organoiodine compounds in a vast array of chemical transformations. rsc.orgresearcher.life The specific reactivity and selectivity in reactions involving organoiodides can be finely tuned by factors such as the choice of catalyst, ligands, and reaction conditions. acs.org

Historical Development and Evolution of Synthetic Methodologies for N-Arylation Reactions

The synthesis of the N-C(aryl) bond, central to this compound, has a rich history marked by significant methodological evolution. nih.gov Early methods were dominated by copper-mediated reactions, famously pioneered by Fritz Ullmann and Irma Goldberg around the turn of the 20th century. wiley-vch.denih.gov The Ullmann condensation, first reported in 1903 for the arylation of amines, initially required stoichiometric amounts of copper and harsh reaction conditions, such as high temperatures. wiley-vch.denih.gov In 1906, Goldberg demonstrated that these reactions could be achieved catalytically with bromoarenes as coupling partners, a significant improvement. wiley-vch.de For decades, Ullmann-type couplings were the primary method for forming N-aryl bonds, though their often-demanding conditions limited their scope. tandfonline.commdpi.com

The landscape of N-arylation was revolutionized by the advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century. The Buchwald-Hartwig amination, emerging in the 1990s, became a transformative methodology. researchgate.netnih.gov This reaction allows for the coupling of amines with aryl halides under much milder conditions, using only a catalytic amount of a palladium precursor and a suitable phosphine (B1218219) ligand. acs.org The development of increasingly sophisticated ligands has dramatically expanded the scope and efficiency of Buchwald-Hartwig amination, making it a cornerstone of modern synthesis for producing N-arylated compounds. acs.org Concurrently, copper-catalyzed N-arylation has also seen a renaissance, with the development of new ligand systems that allow the reactions to proceed under significantly milder conditions, expanding their applicability to sensitive and complex molecules. acs.orgacs.orgresearchgate.net

| N-Arylation Method | Catalyst System | Typical Conditions | Historical Era | Key Advantages/Disadvantages |

| Classic Ullmann Condensation | Stoichiometric or catalytic Copper powder/salts | High temperatures (>150 °C), polar solvents | Early 1900s | Adv: First major method. Disadv: Harsh conditions, limited substrate scope, often requires activated aryl halides. wiley-vch.denih.gov |

| Modern Ullmann-Type Coupling | Cu(I) salts with ligands (e.g., phenanthroline, L-proline) | Moderate temperatures (80-120 °C) | Late 1990s - Present | Adv: Milder than classic Ullmann, inexpensive catalyst. Disadv: Can still require higher temperatures than Pd-catalysis. mdpi.comacs.orgacs.org |

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precursors with phosphine ligands (e.g., BrettPhos) | Mild temperatures (rt - 100 °C), strong base | Mid 1990s - Present | Adv: Very broad scope, high efficiency, mild conditions, high functional group tolerance. Disadv: Expensive catalyst, air-sensitive reagents. researchgate.netacs.orgacs.org |

Overview of Aryl Halide Functionalization in Modern Synthetic Paradigms

Aryl halides, such as the iodophenyl group in this compound, are among the most important and widely used building blocks in contemporary organic synthesis. arizona.edu Their utility stems from their ability to participate in a vast array of powerful bond-forming reactions, particularly transition metal-catalyzed cross-coupling. arizona.edunih.gov These reactions provide reliable and versatile pathways for constructing carbon-carbon and carbon-heteroatom bonds.

The reactivity of aryl halides in these couplings generally follows the trend I > Br > Cl, consistent with their bond dissociation energies. wikipedia.org This makes aryl iodides, like this compound, highly reactive and desirable substrates. Seminal cross-coupling reactions that rely on aryl halides include:

Suzuki-Miyaura Coupling: Forms C-C bonds by reacting an aryl halide with an organoboron reagent. nih.gov

Heck Reaction: Forms C-C bonds by coupling an aryl halide with an alkene. wiley-vch.de

Sonogashira Coupling: Forms C-C bonds between an aryl halide and a terminal alkyne.

Buchwald-Hartwig Amination: Forms C-N bonds, as discussed previously. ucla.edu

Advanced Synthetic Methodologies for 1 4 Iodophenyl Pyrrolidine and Derivatives

Palladium-Catalyzed N-Arylation Approaches for Constructing the N-C(Aryl) Bond

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-nitrogen bonds. nih.gov These methods, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines, including N-aryl pyrrolidines. nih.govlibretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or pseudohalide), representing a cornerstone for C-N bond formation. libretexts.orgacsgcipr.org The synthesis of 1-(4-Iodophenyl)pyrrolidine via this method involves the reaction of pyrrolidine (B122466) with a 1,4-dihaloarene, typically 1,4-diiodobenzene (B128391) or 1-bromo-4-iodobenzene.

The catalytic cycle generally begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. wuxiapptec.com This is followed by oxidative addition of the aryl halide to the Pd(0) complex. libretexts.orgwuxiapptec.com Subsequently, the amine coordinates to the palladium center, and after deprotonation by a base, reductive elimination occurs to yield the desired N-aryl product and regenerate the Pd(0) catalyst. libretexts.orgwuxiapptec.com

A critical factor for the success and efficiency of the Buchwald-Hartwig amination is the choice of ligand coordinated to the palladium center. libretexts.org Ligand design has evolved through several generations to overcome challenges associated with different substrates. For the coupling of aryl iodides, early systems using monodentate phosphine (B1218219) ligands were often inefficient. The development of bidentate phosphine ligands like BINAP (diphenylphosphinobinapthyl) and DPEPhos, and later, sterically hindered, electron-rich alkylphosphine ligands, dramatically improved reaction rates and yields. wikipedia.org These advanced ligands facilitate the crucial reductive elimination step and can prevent the formation of unreactive palladium-iodide bridged dimers, which can inhibit the catalytic cycle when using aryl iodides. libretexts.orgwuxiapptec.com

| Ligand Generation | Common Ligands | Key Features & Improvements | Typical Substrates |

| First Generation | P(o-tolyl)₃ | Basic phosphine ligands; often required harsh conditions. | Activated aryl bromides. |

| Bidentate Ligands | BINAP, DPPF | Improved rates and yields; extended scope to primary amines. wikipedia.org | Aryl iodides and triflates. wikipedia.org |

| Bulky, Electron-Rich | Josiphos, XPhos, RuPhos, BrettPhos | High catalytic activity; couples less reactive aryl chlorides; tolerates hindered amines. libretexts.org | Wide range of aryl halides, including chlorides and hindered substrates. |

While the Buchwald-Hartwig reaction directly forms the target molecule, other cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings are indispensable for creating functionalized derivatives of this compound. These reactions utilize the iodine atom as a synthetic handle for introducing further molecular complexity.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organoboron compound and an organohalide. whiterose.ac.uk To synthesize derivatives of this compound, the iodo group can be converted into a boronic acid or boronic ester. This intermediate, 4-(pyrrolidin-1-yl)phenylboronic acid, can then be coupled with a variety of aryl or vinyl halides to introduce new substituents. nih.gov Alternatively, this compound itself can be directly coupled with various organoboron reagents. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. youtube.com

Sonogashira Coupling: The Sonogashira reaction is a highly effective method for forming a C(sp)-C(sp²) bond by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction allows for the direct functionalization of this compound with various alkyne-containing groups. The process is typically co-catalyzed by palladium and copper salts in the presence of an amine base. wikipedia.orgorganic-chemistry.org Modern protocols have also been developed that are copper-free, which can be advantageous in pharmaceutical synthesis to avoid potential product contamination. nih.gov The mild reaction conditions of the Sonogashira coupling make it suitable for the synthesis of complex molecules. wikipedia.org

| Coupling Reaction | Reactants | Bond Formed | Key Application for this compound |

| Suzuki-Miyaura | Organoboron Reagent + Organohalide | C(sp²)-C(sp²) | Introduction of aryl or vinyl groups at the 4-position. |

| Sonogashira | Terminal Alkyne + Organohalide | C(sp²)-C(sp) | Introduction of alkyne functionalities at the 4-position. wikipedia.org |

Copper-Catalyzed N-Arylation Methodologies

Copper-catalyzed reactions represent the oldest methods for forming N-C(aryl) bonds and serve as a cost-effective alternative to palladium-based systems. mdpi.com While traditional Ullmann conditions were often harsh, modern advancements have led to milder and more efficient protocols. wikipedia.orgnih.gov

The classical Ullmann condensation involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of stoichiometric amounts of copper at high temperatures. wikipedia.orgwikipedia.org The synthesis of this compound using this approach would involve reacting pyrrolidine with 1,4-diiodobenzene at temperatures often exceeding 200°C in a high-boiling polar solvent like N-methylpyrrolidone or nitrobenzene. wikipedia.org Historically, these reactions required activated copper powder. wikipedia.org The harsh conditions limited the substrate scope and functional group tolerance of the reaction. semanticscholar.org

Significant progress in copper-catalyzed N-arylation has been achieved through the development of catalytic systems that operate under much milder conditions. nih.gov The key to this advancement is the use of ligands that accelerate the reaction by stabilizing the copper catalyst and facilitating the coupling process. A wide variety of ligands have been shown to be effective, including diamines, amino acids, and β-keto esters. semanticscholar.orgnih.gov For instance, derivatives of the natural amino acid L-proline, such as (S)-N-methylpyrrolidine-2-carboxylate, have been identified as efficient ligands for copper-catalyzed N-arylation of amides with aryl iodides. semanticscholar.orgmdpi.comnih.gov These ligand-accelerated systems allow the reactions to proceed at lower temperatures and with catalytic amounts of copper, greatly expanding the utility and applicability of the Ullmann-type reaction. wikipedia.orgmdpi.com

Microwave-Assisted Synthesis and Flow Chemistry Techniques in Accelerating this compound Production

To meet the demands for rapid and efficient chemical synthesis, modern technologies like microwave irradiation and continuous flow chemistry are being increasingly applied to accelerate the production of compounds like this compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes. nih.govpensoft.net The rapid heating rates associated with microwave energy can lead to higher yields and cleaner reaction profiles. nih.gov In the context of synthesizing this compound, both palladium- and copper-catalyzed N-arylation reactions can be significantly accelerated under microwave conditions, making it a preferred method for rapid library synthesis and process optimization.

Flow Chemistry: Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. researchgate.net This technology offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous intermediates, and the potential for automation and scalability. nih.govjst.org.in For the synthesis of this compound, a flow process could involve pumping solutions of 1,4-diiodobenzene, pyrrolidine, and the catalyst system through a heated reactor coil. The precise control over reaction parameters like temperature, pressure, and residence time allows for fine-tuning of the reaction to maximize yield and purity. researchgate.net This approach is particularly well-suited for large-scale, efficient production. jst.org.in

Chemo- and Regioselective Synthesis of Iodinated Phenylpyrrolidine Analogues

The synthesis of specifically substituted iodinated phenylpyrrolidine analogues hinges on achieving high levels of chemo- and regioselectivity. Directing the iodine substituent to a specific position on the phenyl ring while preserving other functional groups is a key challenge addressed by various advanced synthetic methods. The pyrrolidine ring, being an electron-donating group, typically directs electrophilic substitution to the ortho and para positions of the phenyl ring. The synthesis of the para-iodinated isomer, this compound, is often favored due to steric hindrance at the ortho positions.

Several modern iodination protocols offer high regioselectivity for electron-rich aromatic compounds. These methods often employ an iodine source in combination with an oxidizing agent to generate a more reactive electrophilic iodine species. The choice of reagents and reaction conditions is critical for controlling the selectivity.

For instance, the use of N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a Lewis acid, such as iron(III) triflimide, allows for the efficient and mild iodination of a range of arenes. organic-chemistry.org This system demonstrates high selectivity for the para-position in many cases. Another approach involves the use of elemental iodine with an oxidant. Environmentally benign protocols using potassium iodide and ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) have been shown to provide predominantly ortho-monoiodinated products for activated aromatics like phenols and anilines, highlighting the tunability of regioselectivity based on the chosen system. organic-chemistry.org

Disulfide-catalyzed electrophilic iodination using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) is another method applicable to a wide array of substrates, including electron-rich aromatic compounds. organic-chemistry.org The catalyst activates DIH, facilitating the iodination under mild conditions.

The table below summarizes various reagent systems and their observed regioselectivity in the iodination of activated aromatic rings, which are analogous to the phenylpyrrolidine system.

| Reagent System | Substrate Type | Predominant Regioselectivity | Reference |

| N-Iodosuccinimide (NIS) / Iron(III) triflimide | Arenes | para | organic-chemistry.org |

| Potassium Iodide (KI) / Ammonium Peroxodisulfate | Activated Aromatics | ortho | organic-chemistry.org |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) / Disulfide catalyst | Electron-rich Aromatics | Varies with substrate | organic-chemistry.org |

| Molecular Iodine (I₂) / Oxidant | Arenes | Varies with oxidant and conditions | mdpi.com |

These methodologies underscore the progress in achieving controlled iodination, which is essential for synthesizing specific isomers of iodinated phenylpyrrolidine analogues for various research applications.

Green Chemistry Principles Applied to Synthetic Route Design for Sustainable Production

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable production methods that are safer, more efficient, and environmentally benign. nih.gov This involves a holistic approach to the entire synthetic process, from the choice of starting materials to the final product isolation.

Key green chemistry principles applicable to the synthesis of this compound include:

Use of Greener Solvents: Traditional organic syntheses often employ hazardous and volatile organic solvents. Green alternatives focus on using water, supercritical fluids, or biodegradable solvents like polyethylene (B3416737) glycol (PEG). nih.govbenthamdirect.com For the iodination of aromatic compounds, procedures using water or aqueous methanol as the solvent have been developed, significantly reducing the environmental footprint. organic-chemistry.orgmdpi.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This minimizes waste generation. Direct C-H iodination is an example of a highly atom-economical reaction, as it avoids the use of pre-functionalized substrates and the generation of stoichiometric byproducts.

Use of Safer Reagents and Oxidants: Many classical iodination methods rely on harsh or toxic reagents. Green chemistry promotes the use of safer alternatives. For instance, molecular iodine or potassium iodide can be used as the iodine source in combination with environmentally friendly oxidants like hydrogen peroxide or sodium percarbonate. mdpi.comnih.gov This avoids the use of heavy metal oxidants or hazardous halogenating agents.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled and reused. Various catalytic systems have been developed for iodination reactions, including the use of Lewis acids and disulfide catalysts. organic-chemistry.org

An example of a greener synthetic approach for aromatic iodination involves the use of iodine and iodic acid in PEG-400. benthamdirect.com This method offers several advantages, including a simple reaction procedure, easy isolation of the product, and high yields, all within a green reaction medium. benthamdirect.com Another eco-friendly procedure involves the diazotization-iodination of aromatic amines under aqueous, strong-acid-free conditions. semanticscholar.org

The table below outlines the application of green chemistry principles to the synthesis of iodinated aromatic compounds.

| Green Chemistry Principle | Application in Iodination Synthesis | Example | Reference |

| Greener Solvents | Use of water or PEG-400 as the reaction medium. | Iodination using I₂/HIO₃ in PEG-400. | benthamdirect.com |

| Atom Economy | Direct C-H functionalization to avoid protecting groups and reduce steps. | Direct iodination of arenes. | mdpi.com |

| Safer Oxidants | Replacement of hazardous oxidants with greener alternatives. | Use of sodium percarbonate as an oxidant. | nih.gov |

| Catalysis | Employment of catalysts to reduce reagent usage and waste. | Disulfide-catalyzed iodination with DIH. | organic-chemistry.org |

| Energy Efficiency | Conducting reactions under mild conditions (e.g., room temperature). | Iodination using KI and ammonium peroxodisulfate at room temperature. | organic-chemistry.org |

By integrating these principles into the synthetic design, the production of this compound and its derivatives can be made more sustainable, aligning with the broader goals of green and environmentally conscious chemistry.

Mechanistic Investigations of Reaction Pathways Involving 1 4 Iodophenyl Pyrrolidine

Detailed Catalytic Cycles in Transition Metal-Mediated N-Arylation of Pyrrolidine (B122466)

The transition metal-catalyzed N-arylation of amines, most notably the Buchwald-Hartwig amination, provides a powerful method for the synthesis of N-arylpyrrolidines. catalysis.blogwikipedia.org While copper-catalyzed Ullmann condensations have historically been used, palladium-catalyzed systems generally offer milder reaction conditions and broader substrate scope. wikipedia.orghelsinki.finih.gov

Palladium-Catalyzed Buchwald-Hartwig Amination:

The generally accepted catalytic cycle for the palladium-catalyzed N-arylation of pyrrolidine with an aryl iodide, such as a 4-iodoaryl compound, involves a series of well-defined steps:

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl iodide (Ar-I) to a low-valent palladium(0) complex, which is typically generated in situ from a Pd(II) precatalyst. catalysis.bloglibretexts.org This step forms a Pd(II)-aryl-halide intermediate. The reactivity of aryl halides in this step generally follows the order Ar-I > Ar-Br > Ar-Cl. wuxiapptec.com However, the iodide anion formed can sometimes have an inhibitory effect on the catalyst. libretexts.orgwuxiapptec.com

Amine Coordination and Deprotonation: The pyrrolidine then coordinates to the palladium center of the Pd(II) intermediate. In the presence of a base, the coordinated pyrrolidine is deprotonated to form a palladium-amido complex. catalysis.blog

Reductive Elimination: The final step is the reductive elimination of the desired N-arylpyrrolidine product from the palladium-amido complex. catalysis.bloglibretexts.org This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. catalysis.blog Bulky, electron-rich phosphine (B1218219) ligands, such as biaryl phosphines, are often employed to enhance the reactivity and stability of the palladium catalyst. catalysis.blogmit.edu

Copper-Catalyzed Ullmann Condensation:

The Ullmann condensation is an older, yet still relevant, method for N-arylation. The mechanism is thought to involve the formation of a copper(I) amide species, which then reacts with the aryl iodide. wikipedia.orgorganic-chemistry.org Kinetic studies of copper-catalyzed C-N coupling reactions suggest a mechanism involving oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination from a Cu(III) intermediate. wikipedia.org

| Catalyst System | Key Mechanistic Steps | Role of 1-(4-Iodophenyl)pyrrolidine Precursor |

| Palladium/Buchwald-Hartwig | Oxidative Addition, Amine Coordination & Deprotonation, Reductive Elimination catalysis.blogwikipedia.orglibretexts.org | Serves as the aryl halide coupling partner. |

| Copper/Ullmann | Formation of Copper(I) Amide, Oxidative Addition, Reductive Elimination wikipedia.orgorganic-chemistry.org | Serves as the aryl halide coupling partner. |

Kinetic Studies and Activation Energy Profiling for Optimal Reaction Conditions

Kinetic studies are instrumental in elucidating the rate-determining step of a reaction and optimizing conditions for maximum yield and efficiency. In the context of the N-arylation of pyrrolidine, kinetic analyses have provided valuable insights into the catalytic cycle.

For palladium-catalyzed reactions, kinetic experiments have sometimes revealed an inverse dependence on the concentration of both the amine and the aryl halide, suggesting a more complex reaction network than the simplified catalytic cycle might imply. mit.edu The resting state of the catalyst, the species that exists at the highest concentration during the catalytic cycle, has been identified in some systems as the palladium-amido complex. mit.edu

Computational studies, often used in conjunction with experimental kinetics, have been employed to model the reaction pathway and determine the activation energies of individual steps. For instance, in the C4-arylation of a pyrrolidine derivative, computational modeling indicated that while C-H activation was facile, the turnover-limiting step was reductive elimination. acs.org The activation energy for this step was influenced by the electronic properties of the aryl iodide, with electron-poor aryl iodides leading to reduced rates. acs.org

The development of high-throughput experimentation (HTE) has enabled the rapid screening of various reaction parameters, including catalysts, ligands, solvents, and bases, to quickly identify optimal conditions. purdue.edu This approach can be used to generate large datasets that inform kinetic models and guide the selection of reaction conditions for efficient synthesis.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for confirming a proposed catalytic cycle. In the study of palladium-catalyzed C-N bond formation, several key intermediates have been identified and characterized. libretexts.org

Palladacycles, which are cyclic compounds containing a palladium-carbon bond, are important intermediates in some C-H activation/arylation reactions. acs.org For example, in the directed C4-arylation of a pyrrolidine derivative, a palladacycle intermediate was proposed and found to be a competent catalyst for the reaction. acs.org

The oxidative addition complex, formed by the reaction of the palladium catalyst with the aryl halide, is another key intermediate. catalysis.blog The stability and reactivity of this complex are highly dependent on the nature of the ligands coordinated to the palladium center. Bidentate phosphine ligands are thought to prevent the formation of unreactive palladium iodide dimers, thereby accelerating the reaction. wikipedia.org

The final key intermediate before product formation is the palladium-amido complex. mit.edu Studies on the reductive elimination from such complexes have shown that the electronic properties of the ligands and the aryl group can significantly influence the rate of this step. mit.edu

Role of Solvent Effects and Additives on Reaction Rate and Selectivity

The choice of solvent can have a profound impact on the rate and selectivity of N-arylation reactions. Aprotic solvents such as toluene, xylene, and 1,4-dioxane (B91453) are commonly used in Buchwald-Hartwig aminations. acsgcipr.org Toluene is often favored because the insolubility of the inorganic base in this solvent can be advantageous in some cases. libretexts.org However, there is a growing interest in using more environmentally benign solvents, and successful Buchwald-Hartwig reactions have been reported in water and even under solvent-free conditions. acsgcipr.org The use of 2,2,5,5-tetramethyloxolane (TMO) has been shown to be a viable and more sustainable alternative to toluene, offering similar or even improved yields in some cases. acs.org

Additives can also play a crucial role in modulating the reactivity and selectivity of N-arylation reactions. In copper-catalyzed reactions, the addition of ligands such as 1,10-phenanthroline (B135089) or amino acids can significantly improve the reaction efficiency. nih.gov In some copper-catalyzed C-C bond forming reactions involving amines, a Lewis base additive has been shown to inhibit a competing C-N coupling pathway, thereby increasing the selectivity for the desired product. nih.gov

In palladium-catalyzed reactions, the choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used. catalysis.blog However, for substrates that are sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be employed. catalysis.blogacs.org The solubility of the base can also be a factor, and the use of soluble organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has been explored. amazonaws.com

| Solvent | Common Use | Notes |

| Toluene | Buchwald-Hartwig Amination acsgcipr.orgacs.org | Common, but environmental and safety concerns exist. acs.org |

| 1,4-Dioxane | Buchwald-Hartwig Amination purdue.eduacsgcipr.org | Also common, but with similar concerns to toluene. |

| Water | Buchwald-Hartwig Amination acsgcipr.org | Greener alternative, often with surfactants. |

| 2,2,5,5-Tetramethyloxolane (TMO) | Buchwald-Hartwig Amination acs.org | A more sustainable alternative to toluene. acs.org |

| Additive | Role | Reaction Type |

| Phosphine Ligands | Enhance catalyst activity and stability catalysis.blog | Palladium-catalyzed |

| Inorganic Bases (e.g., NaOtBu, Cs₂CO₃) | Deprotonate the amine catalysis.blog | Palladium- and Copper-catalyzed |

| Organic Bases (e.g., DBU) | Soluble base alternative amazonaws.com | Palladium-catalyzed |

| Lewis Bases | Inhibit side reactions nih.gov | Copper-catalyzed |

Stereochemical Course of Reactions Employing this compound as a Building Block

When this compound or a derivative is used as a building block in reactions that create a new stereocenter, understanding the stereochemical course of the reaction is essential.

In the context of palladium-catalyzed α-arylation of N-Boc-pyrrolidine, where a new chiral center is formed at the C2 position, high enantioselectivity can be achieved. This is often accomplished through a one-pot procedure involving enantioselective deprotonation with a chiral ligand like sparteine, followed by transmetalation and then the palladium-catalyzed cross-coupling. organic-chemistry.org Such methods allow for the synthesis of enantiomerically enriched 2-arylpyrrolidines. organic-chemistry.org

In reactions involving C-H activation at a prochiral center of a pyrrolidine ring, the stereochemical outcome is determined by the transition state energies of the competing pathways. For example, in a directed C4-arylation of a pyrrolidine derivative, the observed cis-selectivity was attributed to the higher strain in the transition state leading to the trans-product. acs.org In this case, the oxidative addition step was found to be stereo-determining. acs.org

The stereochemical integrity of the reactants and intermediates is a critical consideration. For instance, the stereochemical lability of certain intermediates can be a challenge that needs to be overcome to achieve high enantioselectivity. organic-chemistry.org The choice of catalyst, ligands, and reaction conditions can all influence the stereochemical outcome of the reaction.

Computational and Theoretical Chemistry Studies of 1 4 Iodophenyl Pyrrolidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, providing insights into their stability, reactivity, and various physicochemical properties. irjweb.comnih.gov For 1-(4-Iodophenyl)pyrrolidine, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and compute key electronic descriptors. irjweb.com

Electronic Structure and Reactivity Descriptors: The electronic character of a molecule is fundamentally described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. mdpi.com The energy gap between these orbitals (ΔE = E_LUMO - E_HOMO) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.com

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify various aspects of chemical behavior:

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. utm.my

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from an equilibrium system. It is calculated as (E_HOMO + E_LUMO) / 2. utm.my

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as μ²/2η. utm.my

While specific DFT data for this compound is scarce, the table below presents calculated reactivity descriptors for analogous compounds, illustrating the type of data that would be generated. The presence of the electron-withdrawing iodine atom is expected to influence these values compared to an unsubstituted phenylpyrrolidine.

Table 1: Representative DFT-Calculated Reactivity Descriptors for Analogous Aromatic Amines

This table is illustrative and compiles data from various sources on compounds analogous to this compound to demonstrate the application of DFT calculations. The values are not for this compound itself.

Quantum Chemical Analysis of Spectroscopic Signatures for Structural Elucidation (Focus on predictive methods)

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which serves as a powerful tool for structural elucidation by comparing theoretical spectra with experimental data.

Predicting Vibrational and NMR Spectra: DFT calculations can predict vibrational frequencies (IR and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts. acs.org For this compound, calculating the harmonic vibrational frequencies would help assign the peaks observed in an experimental IR spectrum, such as the C-N stretching of the aromatic amine, C-I stretching, and various C-H bending and stretching modes. researchgate.net Similarly, calculating NMR chemical shifts for ¹H and ¹³C nuclei provides a theoretical spectrum that can be directly compared with experimental results to confirm the molecular structure.

Predicting Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). faccts.demdpi.com The calculation identifies the electronic transitions between molecular orbitals, their corresponding excitation energies (wavelengths), and their intensities (oscillator strengths). mdpi.comresearchgate.net For this compound, TD-DFT would likely predict π-π* transitions associated with the iodophenyl ring. nih.gov The accuracy of the prediction can be improved by including a solvent model (e.g., a polarizable continuum model like IEFPCM) to account for the effect of the chemical environment on the electronic transitions. mdpi.comnih.gov

The table below illustrates how theoretical and experimental spectroscopic data are typically compared, using data for analogous compounds.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for Analogous Compounds

This table is for illustrative purposes. Specific experimental and calculated data for this compound is not available in the cited sources.

Reaction Mechanism Elucidation via Computational Transition State Search

Understanding the detailed mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides a virtual laboratory to map out reaction pathways and identify the high-energy transition state (TS) structures that connect reactants to products.

For this compound, a key reaction of interest is the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) or C-C cross-coupling (e.g., Suzuki-Miyaura reaction), where the C-I bond is activated. Computational studies on these types of reactions typically involve the following steps:

Proposing a Catalytic Cycle: Based on established mechanisms, a plausible reaction sequence is proposed. For a Suzuki reaction, this would include oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the product and regenerate the catalyst. ub.edursc.orgresearchgate.net

Locating Stationary Points: The geometries of all reactants, intermediates, products, and transition states along the proposed pathway are optimized using DFT.

Transition State Search: Finding the TS is often the most challenging computational step. Methods like Quadratic Synchronous Transit (QST2/QST3) or Nudged Elastic Band (NEB) are used to locate the first-order saddle point on the potential energy surface that corresponds to the TS.

Frequency Analysis: A frequency calculation is performed on the optimized TS structure. A true TS is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of the C-I bond and formation of the C-Pd bond). beilstein-journals.org

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy (ΔG‡), which determines the reaction rate. The step with the highest activation energy is the rate-determining step. ub.edu

For example, DFT studies on the Suzuki-Miyaura coupling of iodobenzene (B50100) have shown that the oxidative addition of the aryl iodide to the copper or palladium catalyst is often the rate-determining step. ub.edu Similar calculations for this compound would elucidate its specific reaction profile.

Predictive Modeling of Synthetic Outcomes and Selectivity Control

Building on mechanistic understanding, computational chemistry can be used to create predictive models for the outcomes of chemical reactions, including yield and selectivity (chemo-, regio-, and stereoselectivity).

Predicting Selectivity: In many reactions, multiple products are possible. For instance, in the synthesis of substituted pyrrolidines, different regio- and stereoisomers can be formed. emich.eduacs.org DFT calculations can predict which product is favored by comparing the activation energies of the transition states leading to each possible product.

Kinetic vs. Thermodynamic Control: If the reaction is irreversible, the product formed via the lowest-energy transition state (the kinetic product) will dominate. If the reaction is reversible, the most stable final product (the thermodynamic product) will be the major one. Computational studies can distinguish between these scenarios. beilstein-journals.org For example, in the synthesis of certain pyrrolidine-2,3-diones, DFT calculations showed that kinetic selectivity was more significant than thermodynamic selectivity in forming the main products. beilstein-journals.org

Regioselectivity and Stereoselectivity: The preference for reaction at a particular site (regioselectivity) or the formation of a specific stereoisomer can be rationalized by analyzing steric and electronic factors in the transition state. ethz.chacs.orgresearchgate.net Molecular Electron Density Theory (MEDT) and Parr function analysis are specific DFT-based tools used to predict regioselectivity in cycloaddition reactions leading to pyrrolidine (B122466) scaffolds. researchgate.net

Predicting Reaction Yields: While predicting absolute reaction yields is highly complex, machine learning (ML) models are increasingly being used in conjunction with computational chemistry to tackle this challenge. princeton.eduresearchgate.net In this approach, descriptors calculated using DFT for a range of reactants (e.g., steric parameters, atomic charges, bond energies) are used as input features for an ML algorithm, such as a random forest. princeton.eduacs.org The model is trained on a dataset of known reaction yields from high-throughput experiments. Such models have been successfully applied to predict yields in Buchwald-Hartwig C-N cross-coupling reactions, demonstrating their potential to guide the choice of substrates and conditions to maximize synthetic efficiency. princeton.eduresearchgate.net A similar approach could be developed for reactions involving this compound to optimize its use in synthetic applications.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Assignment and Dynamic Studies

High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of 1-(4-Iodophenyl)pyrrolidine in solution. Both ¹H and ¹³C NMR are fundamental for confirming the identity and purity of the compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Aromatic Region: The protons on the 4-iodophenyl ring should appear as a characteristic AA'BB' system due to the para-substitution. Two doublet-like signals are expected, one for the protons ortho to the iodine atom (H-3/H-5) and another for the protons ortho to the pyrrolidine (B122466) nitrogen (H-2/H-6). The ortho-protons to the electron-withdrawing iodine atom would typically be shifted further downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments in the molecule.

Aromatic Carbons: Six signals are anticipated for the phenyl ring carbons. The carbon atom bonded to the iodine (C-4) would be significantly shifted upfield due to the heavy atom effect, while the carbon attached to the nitrogen (C-1) would be downfield. The remaining four aromatic carbons would appear in the typical aromatic region (approx. 110-150 ppm). For instance, in 1-phenylpyrrolidine, the ipso-carbon (C-1) appears around 147 ppm. rsc.org

Aliphatic Carbons: Two signals are expected for the pyrrolidine ring carbons: one for the two equivalent alpha-carbons and one for the two equivalent beta-carbons. In N-substituted pyrrolidines, these typically appear around 47-50 ppm (alpha-carbons) and 24-26 ppm (beta-carbons). rsc.org

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity between the phenyl and pyrrolidine rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on general principles and data from analogous compounds. Experimental verification is required.

| Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Phenyl C-2, C-6 | ¹H | ~6.5 - 6.8 | Doublet (d) |

| Phenyl C-3, C-5 | ¹H | ~7.4 - 7.6 | Doublet (d) |

| Pyrrolidine α-CH₂ | ¹H | ~3.2 - 3.4 | Multiplet (m) |

| Pyrrolidine β-CH₂ | ¹H | ~1.9 - 2.1 | Multiplet (m) |

| Phenyl C-1 (ipso-N) | ¹³C | ~147 | - |

| Phenyl C-2, C-6 | ¹³C | ~114 | - |

| Phenyl C-3, C-5 | ¹³C | ~138 | - |

| Phenyl C-4 (ipso-I) | ¹³C | ~80 - 85 | - |

| Pyrrolidine α-C | ¹³C | ~48 | - |

| Pyrrolidine β-C | ¹³C | ~25 | - |

Advanced Mass Spectrometry Approaches for Fragmentation Pathway Elucidation and Isotopic Labeling Studies

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental formula of this compound and for gaining structural information through analysis of its fragmentation patterns.

The nominal molecular weight of this compound (C₁₀H₁₂IN) is 273 g/mol . chemsrc.com High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of its elemental composition.

Under electron ionization (EI), the molecule is expected to undergo several characteristic fragmentation pathways:

Molecular Ion (M⁺˙): A prominent molecular ion peak at m/z 273 should be observed, confirming the molecular weight. The presence of iodine would give a characteristic isotopic pattern.

Loss of Iodine: Cleavage of the C-I bond would result in the loss of an iodine radical (·I, 127 Da), leading to a significant fragment ion at m/z 146, corresponding to the [C₁₀H₁₂N]⁺ species.

Alpha-Cleavage: A common fragmentation pathway for amines is alpha-cleavage, involving the breaking of a C-C bond adjacent to the nitrogen atom. For the pyrrolidine ring, this would involve the loss of an ethyl radical (·C₂H₅) to form a stabilized iminium ion.

Pyrrolidine Ring Fragmentation: The pyrrolidine ring itself can undergo fragmentation, leading to smaller charged species.

Loss of the Pyrrolidine Moiety: Cleavage of the N-C(aryl) bond could lead to a fragment corresponding to the iodophenyl cation [C₆H₄I]⁺ at m/z 203 or the pyrrolidinyl radical.

Studies on similar iodinated tropane (B1204802) derivatives have shown that major fragment ions often arise from the cleavage of the Cα-Cβ bond relative to the bridgehead nitrogen, which supports the likelihood of alpha-cleavage being a dominant pathway. researchgate.net Isotopic labeling studies, for instance using deuterium-labeled pyrrolidine, could be employed to definitively trace these fragmentation mechanisms.

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 273 | [C₁₀H₁₂IN]⁺˙ (Molecular Ion) | - |

| 146 | [C₁₀H₁₂N]⁺ | Loss of ·I |

| 203 | [C₆H₄I]⁺ | Cleavage of N-C(aryl) bond |

| 70 | [C₄H₈N]⁺ | Iminium ion from α-cleavage |

X-ray Crystallography for Detailed Solid-State Structural Analysis and Crystal Packing Phenomena

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While crystal structures have been reported for complex derivatives such as (E)-4-(iodo(phenyl)methylene)-3-methyl-1-(4-(methylthio)phenyl)-3-((phenylsulfonyl)methyl)pyrrolidine-2,5-dione, a structure for the parent compound this compound is not currently available in the public domain. researchgate.netrsc.org

An X-ray crystallographic analysis of this compound would yield a wealth of information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-I, C-N, C-C) and angles, providing confirmation of the molecular geometry.

Conformation: The exact conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the dihedral angle between the phenyl and pyrrolidine rings would be determined.

Intermolecular Interactions: The analysis would reveal how molecules are arranged in the crystal lattice. This includes identifying non-covalent interactions such as van der Waals forces and potential weak hydrogen bonds or halogen bonds (C-I···N or C-I···π interactions), which govern the crystal packing.

This data is crucial for understanding structure-property relationships and for computational modeling studies.

Vibrational Spectroscopy (IR and Raman) for Investigating Molecular Vibrations and Conformational States

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. acs.org The resulting spectra serve as a molecular "fingerprint" and can be used to identify functional groups and study conformational states. Although specific spectra for this compound are not readily published, the expected characteristic absorption bands can be predicted.

C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the pyrrolidine ring would appear in the 2850-2960 cm⁻¹ region. rsc.org

C=C Vibrations: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibration of the N-aryl bond is expected in the 1250-1350 cm⁻¹ range.

C-I Vibration: The carbon-iodine stretching vibration is expected at a low frequency, typically below 600 cm⁻¹, and is more readily observed in the Raman spectrum.

IR spectroscopy is particularly sensitive to vibrations that cause a change in the dipole moment (e.g., polar bonds), while Raman spectroscopy is more sensitive to vibrations that cause a change in polarizability (e.g., non-polar, symmetric bonds). acs.org Therefore, the symmetric breathing vibration of the phenyl ring would likely produce a strong Raman signal, whereas the C-N stretching would be prominent in the IR spectrum. Comparing the IR and Raman spectra can provide a more complete picture of the molecule's vibrational framework.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment of Chiral Derivatives (if applicable)

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. Consequently, techniques like Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) are not applicable to the compound itself.

However, these techniques are indispensable for the stereochemical analysis of chiral derivatives of this compound. If a chiral center is introduced into the molecule, for example by substitution on the pyrrolidine ring (e.g., 2-substituted or 3-substituted derivatives), the resulting enantiomers will interact differently with circularly polarized light. nih.gov

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. It is particularly useful for molecules with chromophores near a stereocenter. The iodophenyl group acts as a strong chromophore, making ECD a powerful tool for assigning the absolute configuration of chiral derivatives by comparing the experimental spectrum to spectra predicted by quantum chemical calculations. acs.orgresearchgate.net

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring differential absorption in the infrared region. It provides a rich fingerprint of the stereochemistry of the entire molecule. VCD, in concert with computational predictions, is a robust method for the unambiguous determination of absolute configuration for complex chiral molecules, including various pyrrolidine derivatives. researchgate.netmdpi.com

The development of chiral porous organic frameworks has also utilized pyrrolidine derivatives, where chiroptical properties are key to characterizing the final material's structure and stereochemistry. mdpi.com

Reactivity, Chemical Transformations, and Derivatization of 1 4 Iodophenyl Pyrrolidine

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl-Iodine Bondacs.orgacs.orgbenchchem.comorganic-chemistry.org

The iodine atom attached to the phenyl ring is the most reactive site for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, facilitating oxidative addition to a palladium(0) catalyst, which is the initial and often rate-limiting step in these catalytic cycles. wikipedia.org This high reactivity allows for selective transformations at this position while leaving other parts of the molecule intact.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryls. nih.govnih.govresearchgate.net In this reaction, 1-(4-iodophenyl)pyrrolidine can be coupled with various arylboronic acids or their esters in the presence of a palladium catalyst and a base. fishersci.esresearchgate.netlibretexts.org

The general reaction scheme involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. researchgate.net The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and scope. fishersci.eswikipedia.org

Table 1: Examples of Suzuki-Miyaura Coupling with Aryl Halides

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield | Reference |

| 4-Nitroiodobenzene | 3-Chlorophenylboronic acid | Not Specified | Not Specified | Not Specified | 3-Chloro-4'-nitrobiphenyl | 82% | nih.gov |

| Bromobenzene | Phenylboronic acid | LaPO4·Pd nanocatalyst | K2CO3 | H2O | Biphenyl | 90% (gram-scale) | nih.gov |

| Aryl Bromides | Phenylboronic acid | LaPO4·Pd nanocatalyst | K2CO3 | H2O | Various Biaryls | High | nih.gov |

| 4-Bromophenol | 4-Methylphenylboronic acid | LaPO4·Pd nanocatalyst | K2CO3 | H2O | 4'-Methyl-[1,1'-biphenyl]-4-ol | 79% | nih.gov |

This table presents data from various sources and may not be directly comparable.

Sonogashira Coupling for Terminal Alkyne Introductionorganic-chemistry.orgrsc.org

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a crucial transformation for creating conjugated enynes and arylalkynes. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgmdpi.com The reactivity of the aryl halide is a key factor, with aryl iodides being more reactive than bromides or chlorides. wikipedia.org

The reaction can be performed under mild conditions, often at room temperature, which allows for a broad functional group tolerance. wikipedia.orgrsc.org Copper-free Sonogashira protocols have also been developed to avoid the formation of undesired alkyne homocoupling byproducts. libretexts.orgnih.gov

Table 2: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

| Aryl Halide | Terminal Alkyne | Catalyst System | Base | Solvent | Product | Yield | Reference |

| Iodobenzene (B50100) | Phenylacetylene | Pd-complex/K2CO3 | K2CO3 | Isopropanol | Diphenylacetylene | Good to Excellent | rsc.org |

| Aryl Iodides | Phenylacetylene | Pd(OAc)2/K2CO3 | K2CO3 | Isopropanol | Diaryl alkynes | Good to Excellent | rsc.org |

| 4-[18F]fluoro-iodo-benzene | 1-Ethynylcyclopentanol | Pd(PPh3)4/CuI | Not Specified | Not Specified | 1-((4-[18F]fluorophenyl)ethynyl)cyclopentan-1-ol | Not Specified | mdpi.com |

| 4-Iodo-1,1'-biphenyl | Phenylacetylene | NiCl2/1,10-phenanthroline (B135089) | Not Specified | DMAc | 4-(Phenylethynyl)-1,1'-biphenyl | Not Specified | nih.gov |

This table presents data from various sources and may not be directly comparable.

Heck Reaction for Alkene Functionalization

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for the arylation of alkenes. This compound can serve as the aryl halide component in this reaction.

The catalytic cycle typically involves the oxidative addition of the aryl iodide to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond. libretexts.org A subsequent β-hydride elimination step releases the substituted alkene product and a palladium-hydride species. libretexts.org The active palladium(0) catalyst is then regenerated by a base. wikipedia.orgdiva-portal.org The choice of catalyst, ligands, base, and solvent system is crucial for the success and selectivity of the reaction. wikipedia.orgresearchgate.net

Table 3: Examples of Heck Reactions with Aryl Halides and Alkenes

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Product | Yield | Reference |

| Iodobenzene | Styrene | PdCl2/KOAc | KOAc | Methanol (B129727) | Stilbene | Not Specified | wikipedia.org |

| Aryl Halides | Alkenes | Pd(OAc)2/DABCO | Not Specified | Not Specified | Unsymmetrical internal olefins | Good to Excellent | researchgate.net |

| 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat®40 | AcONa | DMF | Ethyl (E)-3-(naphthalen-2-yl)but-2-enoate | Not Specified | nih.gov |

| Aryl Iodides | Alkenes | Not Specified | Not Specified | Not Specified | Trisubstituted alkenes | Not Specified | nih.gov |

This table presents data from various sources and may not be directly comparable.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions, although the reactivity is influenced by the existing substituents: the iodine atom and the pyrrolidinyl group. The pyrrolidinyl group, being an amino group, is a strongly activating, ortho-, para-directing group. However, the iodine atom is a deactivating, ortho-, para-directing group.

Given that the para position is already occupied by the iodine atom, electrophilic substitution would be directed to the ortho positions relative to the pyrrolidinyl group (positions 2 and 6). Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. minia.edu.eghu.edu.jo The conditions for these reactions, particularly the strength of the electrophile and the reaction temperature, would need to be carefully controlled to achieve selective substitution and avoid potential side reactions.

Nucleophilic Reactivity and Transformations Involving the Pyrrolidine (B122466) Nitrogenwikipedia.orgminia.edu.egnih.gov

The nitrogen atom of the pyrrolidine ring in this compound is nucleophilic and can participate in various chemical transformations. This reactivity is characteristic of secondary amines.

Reactions involving the pyrrolidine nitrogen include:

Alkylation: Reaction with alkyl halides or other alkylating agents to form quaternary ammonium (B1175870) salts.

Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl derivatives.

Formation of N-oxides: Oxidation of the nitrogen atom.

Coordination to metal centers: The lone pair of electrons on the nitrogen can coordinate to various metal ions, forming metal complexes.

The nucleophilicity of the pyrrolidine nitrogen can be influenced by the electronic effects of the 4-iodophenyl group.

Functionalization of the Pyrrolidine Ring System via α- and β-Substitutionsnih.govwikipedia.orglzu.edu.cnresearchgate.net

The pyrrolidine ring itself can be functionalized, primarily at the α- and β-positions relative to the nitrogen atom.

α-Functionalization: The C-H bonds at the α-position (adjacent to the nitrogen) can be activated for deprotonation, especially with a suitable N-protecting group like N-Boc. acs.orgnih.gov The resulting α-lithiated species can then react with various electrophiles to introduce substituents at this position. nih.govnih.gov This approach has been utilized for the enantioselective synthesis of α-arylated pyrrolidines. acs.orgnih.gov

β-Functionalization: Direct functionalization at the β-position is more challenging. However, strategies involving the generation of cyclic enamine intermediates through photoredox catalysis have been developed to enable dual functionalization at both the α and β positions of N-aryl pyrrolidines. lzu.edu.cnresearchgate.net

These functionalization strategies significantly expand the synthetic utility of this compound, allowing for the creation of a wide range of complex and substituted pyrrolidine derivatives. nih.govpsu.edu

Synthesis of Polycyclic and Fused Heterocyclic Systems Utilizing this compound as a Building Block

The this compound scaffold is a valuable building block in synthetic organic chemistry for the construction of complex polycyclic and fused heterocyclic systems. The presence of the aryl iodide moiety provides a reactive handle for a variety of powerful transition-metal-catalyzed cross-coupling reactions, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds necessary for ring annulation. These intramolecular reactions are often highly efficient and regioselective, enabling the assembly of intricate molecular architectures from relatively simple precursors. libretexts.orgprinceton.edu

Palladium-catalyzed reactions, in particular, are central to the utility of this compound in this context. The intramolecular Heck reaction is a prominent example, where the oxidative addition of a palladium(0) catalyst into the carbon-iodine bond initiates a cyclization cascade. chim.itwikipedia.org This process has been effectively used to create five-membered rings and can establish tertiary or quaternary stereocenters with high selectivity. wikipedia.org Derivatives of this compound, when appropriately functionalized with an alkene or another reactive tether, can undergo such intramolecular cyclizations to yield fused or spirocyclic systems. princeton.edusioc-journal.cn

Recent research has demonstrated the synthesis of diverse heterocyclic scaffolds through these strategies. For instance, cascade reactions involving C-H functionalization and annulation are powerful methods for building heterocycles. mdpi.com Similarly, domino radical bicyclization processes, which can be initiated on an iodinated aromatic ring, have been developed to synthesize spirocyclic systems like the 1-azaspiro[4.4]nonane skeleton. nih.gov These methods often proceed in a single step to form multiple rings, showcasing the efficiency of using pre-functionalized building blocks. nih.gov

A divergent cyclization strategy has been reported for creating 1,3-indandione-fused spiropyrrolidines. acs.org In this approach, a Michael adduct derived from a β-keto enamine and a 2-arylidene-1,3-indandione undergoes an intramolecular C-N bond formation when treated with an iodinating agent like N-iodosuccinimide. acs.org This reaction diastereoselectively produces complex spiropyrrolidine derivatives, where the pyrrolidine ring is fused to an indandione core. acs.org The synthesis of (E)-1′-(4-Iodophenyl)-5′-(2-oxo-2-phenylethylidene)-3′-phenylspiro[indene-2,2′-pyrrolidine]-1,3-dione exemplifies the direct application of a this compound derivative in constructing such a polycyclic system. acs.org

The following table summarizes selected research findings on the synthesis of polycyclic and fused heterocyclic systems where the this compound moiety or a closely related analogue serves as a key precursor.

Table 1: Examples of Polycyclic and Fused Heterocyclic Systems Synthesized from this compound Derivatives

| Starting Material Class | Reaction Type | Resulting Polycyclic/Fused System | Key Conditions/Catalyst |

|---|---|---|---|

| C2-tethered pyrroles with iodo-aryl group | Intramolecular Heck Reaction | 3,2'-Spiropyrrolidine-2-oxindole | Pd(dba)₂, PPh₃, Et₃N sioc-journal.cn |

| 1-(Iodoaryl) derivatives with alkene tether | Domino Radical Bicyclization | 1-Azaspiro[4.4]nonane | Bu₃SnH, AIBN or Et₃B nih.gov |

| 1,3-Indandione-substituted β-keto enamines | Divergent Cyclization / C-N Bond Formation | 1,3-Indandione-fused Spiropyrrolidines | N-Iodosuccinimide (NIS) acs.org |

| N-(2-Iodophenyl)acrylamides | Intramolecular Heck Reaction | Oxindoles | Pd₂(dba)₃·CHCl₃, (R)-BINAP, Ag₃PO₄ chim.it |

These examples highlight the versatility of the iodophenyl group as a linchpin for initiating complex cyclization cascades. The ability to precisely control these reactions allows for the targeted synthesis of diverse and structurally complex fused and polycyclic molecules containing the pyrrolidine motif. researchgate.netmdpi.com

Applications in Materials Science and Catalysis

Utilization as a Precursor for Polymeric Materials and Organic Semiconductors

The 1-(4-Iodophenyl)pyrrolidine molecule serves as a key monomer for the synthesis of specialized polymers and organic semiconductors. The presence of the iodine atom on the phenyl ring provides a reactive site for various cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings, which are fundamental techniques in the synthesis of conjugated polymers. These polymers are the cornerstone of organic electronics. The pyrrolidine (B122466) substituent, an electron-donating group, attached to the phenyl ring can modulate the electronic properties of the resulting polymer, influencing its conductivity and band gap.

Research has shown that incorporating iodine into organic semiconductor frameworks is a promising strategy for enhancing device performance. acs.orgnih.govresearchgate.net The presence of iodine atoms can control the molecular orientation within the material, leading to more ordered structures like layered-herringbone packing instead of common antiparallel slip-stack structures. acs.orgnih.gov This controlled orientation, facilitated by weak iodine-iodine interactions, results in larger transfer integrals and can significantly increase charge carrier mobility. acs.orgnih.govresearchgate.netdigitellinc.com For instance, an iodinated thienoacene-based semiconductor exhibited a mobility two orders of magnitude higher than its non-iodinated counterpart (2.2 cm² V⁻¹ s⁻¹ vs. ~0.02 cm² V⁻¹ s⁻¹). acs.orgnih.govdigitellinc.com

Furthermore, the functionalization of π-conjugated systems with pyrrolidine groups can transform a material into an n-type semiconductor and enhance its conductivity. researchgate.net The combination of the iodophenyl group for polymerization and the N-aryl pyrrolidine moiety for tuning electronic properties makes this compound a precursor for high-performance organic semiconductors used in applications like organic field-effect transistors (OFETs) and organic solar cells. acs.orgnankai.edu.cn

| Property | Influence of Iodination | Influence of Pyrrolidine Group | Reference |

| Molecular Packing | Promotes ordered head-to-head layered-herringbone structures. | Can influence intermolecular spacing and solubility. | acs.orgnih.gov |

| Charge Mobility | Can increase mobility by up to two orders of magnitude. | Modulates electronic properties, potentially enhancing conductivity. | acs.orgnih.govresearchgate.net |

| Electronic Properties | Leads to smaller HOMO-LUMO gaps in conjugated polymers. | Acts as an electron-donating group, tuning the energy levels. | researchgate.netrsc.org |

| Device Performance | Can lead to high-performance organic solar cells without extra post-treatments. | Contributes to overall electronic character and stability. | nankai.edu.cn |

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) for Advanced Materials

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with extensive applications in gas storage, separation, and catalysis. The design and synthesis of these materials rely on the use of specific organic building blocks, or "linkers." this compound is a candidate for such a linker.

The iodophenyl portion of the molecule can act as the structural strut, while the carbon-iodine bond serves as a reactive handle for post-synthetic modification or for the primary framework-forming reactions, such as Ullmann coupling, to create C-C linked COFs. The pyrrolidine moiety can be oriented towards the pores of the framework, introducing specific functionalities. These functionalities can be used to selectively adsorb molecules, act as catalytic sites, or be further modified. For example, pyrrolidine units have been successfully integrated into chiral mesoporous hybrid materials and porous organic polymers (POPs) to create heterogeneous catalysts. researchgate.net

While direct integration of this compound into MOFs or COFs is not extensively documented, the principles of framework construction strongly support its potential. Aryl iodides are known precursors for coupling reactions used in the synthesis of functional materials, and pyrrolidine-containing linkers are employed to impart catalytic activity or other functions into the porous structure.

Role as a Ligand or Ligand Precursor in Homogeneous and Heterogeneous Catalysis

The pyrrolidine scaffold is a privileged structure in asymmetric catalysis, forming the basis of numerous highly effective chiral ligands and organocatalysts. researchgate.net this compound can function as a ligand itself or as a precursor to more complex ligand systems. The nitrogen atom of the pyrrolidine ring possesses a lone pair of electrons that can coordinate to a metal center, forming a catalytically active complex.

The electronic properties of the ligand are crucial for its catalytic performance, and the N-aryl substituent plays a significant role in modulating these properties. rsc.orgmdpi.comnih.gov The N-phenyl group in this compound connects the electron-rich pyrrolidine ring to the phenyl ring, influencing the electron density on the nitrogen atom and, consequently, the catalytic activity of the metal complex it forms.

The iodophenyl group offers several advantages:

Immobilization: It provides a convenient anchor point for attaching the ligand to a solid support (e.g., silica, polymers), enabling the creation of heterogeneous catalysts. Heterogeneous catalysts are easily separated from the reaction mixture, allowing for recycling and reuse, which is crucial for industrial applications.

Further Functionalization: The C-I bond can be readily converted to other functional groups through reactions like cross-coupling, allowing for the synthesis of a library of ligands with tuned steric and electronic properties. nsf.gov

Pyrrolidine-based ligands have been successfully employed in a wide range of metal-catalyzed reactions, including palladium-catalyzed allylic alkylations and gold-catalyzed cross-coupling reactions. diva-portal.orgacs.org For instance, pyrrolidine itself has been used as a reactant in the gold-catalyzed cross-coupling with aryl iodides. acs.org Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives are effective as catalytic chiral ligands in reactions such as the addition of diethylzinc (B1219324) to aryl aldehydes. rsc.org

| Catalytic Application | Role of Pyrrolidine Moiety | Role of Iodophenyl Moiety | Representative Reactions | Reference |

| Homogeneous Catalysis | Coordinates to metal center as a ligand; influences stereoselectivity. | Modulates electronic properties; serves as a handle for ligand modification. | Asymmetric hydrogenation, allylic alkylation, cross-coupling. | diva-portal.orgacs.orgresearchgate.net |

| Heterogeneous Catalysis | Acts as the active catalytic site. | Serves as a point of attachment to a solid support. | Aldol condensations, Michael additions. | researchgate.net |

| Organocatalysis | Functions as the primary catalyst via enamine or iminium ion formation. | Can be used to create structural diversity. | Asymmetric deprotonation. | acs.org |

Development of Novel Optical or Electronic Materials with Tunable Properties

The development of new materials with specific optical and electronic properties is a major focus of materials science. This compound possesses a combination of functional groups that makes it a promising scaffold for such materials. The interaction between the electron-donating pyrrolidine group and the π-system of the phenyl ring, which also bears a heavy and polarizable iodine atom, can give rise to interesting photophysical behaviors.

The properties of such materials can be tuned in several ways:

Halogen-specific effects: Iodine, being the most polarizable of the common halogens, can induce significant spin-orbit coupling. This can enhance phosphorescence, making such molecules candidates for use in organic light-emitting diodes (OLEDs) that harvest triplet excitons.

Intramolecular Charge Transfer (ICT): The donor-acceptor nature of the N-aryl pyrrolidine system can lead to ICT upon photoexcitation, a property that is useful for creating materials with non-linear optical (NLO) properties or for use as fluorescent sensors. mdpi.comresearchgate.net

Polymerization/Oligomerization: As discussed in section 7.1, the iodophenyl group allows for the incorporation of the molecule into larger conjugated systems. By carefully choosing co-monomers, the band gap, absorption, and emission spectra of the resulting polymers can be precisely controlled. acs.orgnankai.edu.cn Studies on fulleropyrrolidines have shown that functionalization can tune the HOMO-LUMO gap and transform the material into an n-type semiconductor. researchgate.net

Research on iodinated organic compounds has demonstrated their potential in high-performance organic solar cells and other electronic devices, often due to favorable molecular packing and enhanced intermolecular interactions. acs.orgnih.govnankai.edu.cn

Applications in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound is well-suited for designing self-assembling systems due to its capacity for engaging in specific intermolecular interactions.

The key interaction involving the iodophenyl group is the halogen bond . This is a highly directional, non-covalent interaction between the electrophilic region (the σ-hole) on the iodine atom and a nucleophilic site on an adjacent molecule (e.g., a lone pair on a nitrogen or oxygen atom, or a π-system). beilstein-journals.org Halogen bonds, particularly those involving iodine, are strong and directional enough to control the formation of well-defined supramolecular architectures in the solid state and in solution. beilstein-journals.orgacs.orgnih.govresearchgate.net

Researchers have successfully used iodo-substituted aromatic molecules to create various nanoarchitectures, such as porous hexagonal or parallelogram networks on surfaces. acs.orgresearchgate.netmdpi.com The structure of these self-assembled networks can even be controlled by factors like solvent or concentration. acs.orgresearchgate.net In addition to halogen bonding, the aromatic ring of this compound can participate in π-π stacking interactions, further stabilizing the supramolecular assembly. The pyrrolidine group can also be modified to introduce other functionalities, such as hydrogen bond donors or acceptors, to add another layer of control over the self-assembly process. rsc.org

| Supramolecular Interaction | Relevant Functional Group | Consequence for Self-Assembly | Reference |

| Halogen Bonding | C-I (Iodophenyl) | Highly directional control over molecular assembly, formation of ordered networks. | beilstein-journals.orgacs.orgnih.govacs.org |

| π-π Stacking | Phenyl Ring | Contributes to the stability of stacked architectures. | nankai.edu.cn |

| Van der Waals Forces | Entire Molecule | General attractive forces contributing to molecular packing. | nankai.edu.cn |

Use as a Chemical Probe for Analytical Method Development